Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride

Description

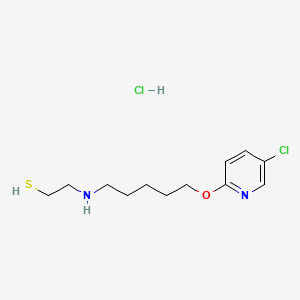

Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride is a structurally complex organosulfur compound featuring a pyridyloxy-substituted pentylamine chain linked to an ethanethiol backbone. Its molecular formula is C₁₃H₂₁ClN₂OS·HCl, with a molecular weight of 325.3 g/mol (calculated). The compound’s key structural elements include:

- A 5-chloro-2-pyridyloxy group attached to a pentyl chain.

- A secondary amine (-NH-) bridging the pentyl chain and the ethanethiol (-CH₂SH) moiety.

- Hydrochloride salt formation, enhancing its solubility and stability .

This compound is part of a broader class of aminoethanethiol derivatives, which are studied for applications in medicinal chemistry (e.g., radioprotective agents) and agrochemicals due to their sulfur-containing functional groups and aromatic substituents .

Properties

CAS No. |

41287-54-1 |

|---|---|

Molecular Formula |

C12H20Cl2N2OS |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

2-[5-(5-chloropyridin-2-yl)oxypentylamino]ethanethiol;hydrochloride |

InChI |

InChI=1S/C12H19ClN2OS.ClH/c13-11-4-5-12(15-10-11)16-8-3-1-2-6-14-7-9-17;/h4-5,10,14,17H,1-3,6-9H2;1H |

InChI Key |

WAZZTXCZNNAQDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1Cl)OCCCCCNCCS.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Chloro-2-Pyridyloxy Pentylamine

The pyridyloxy pentylamine backbone is typically derived from 5-chloro-2-hydroxypyridine and 1,5-dibromopentane via nucleophilic aromatic substitution. Patent data indicates that such reactions are conducted in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at 60–80°C for 12–24 hours, using potassium carbonate as a base to deprotonate the hydroxyl group. For example:

The brominated intermediate is subsequently aminated using aqueous ammonia or methylamine in ethanol at elevated temperatures (50–70°C), yielding the primary amine.

Preparation of 2-Aminoethanethiol

2-Aminoethanethiol is commonly synthesized via reduction of cystamine (disulfide) with sodium borohydride or via nucleophilic displacement of 2-chloroethylamine with sodium hydrosulfide . The latter method is preferred for scalability:

Purification involves distillation under reduced pressure (40–60°C, 10–15 mmHg) to isolate the thiol.

Key Reaction Pathways

Thioether Formation

The coupling of 5-chloro-2-pyridyloxy pentylamine and 2-aminoethanethiol proceeds via a thioether linkage , facilitated by oxidizing agents or base-mediated nucleophilic substitution. Patent WO2010089993A1 describes a two-step process:

-

Activation of the amine : The pentylamine intermediate is treated with thionyl chloride to form the corresponding hydrochloride salt, enhancing electrophilicity.

-

Nucleophilic attack : The activated amine reacts with 2-aminoethanethiol in chloroform or dichloromethane at room temperature, with triethylamine as a proton scavenger:

Yields for this step range from 65–75%, contingent on strict exclusion of moisture.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrogen chloride gas in diethyl ether or ethyl acetate . Crystallization is induced via slow evaporation or anti-solvent addition (e.g., hexane), yielding a hygroscopic solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates amine-thiol coupling by 20–30%, as evidenced in analogous syntheses of bromo- and nitro-substituted derivatives.

Purification and Characterization

Chromatographic Methods

Crude product is purified via flash column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7 ) to remove unreacted starting materials and oligomeric byproducts.

Crystallization

Recrystallization from ethanol/water (4:1) yields needle-like crystals with >95% purity. Melting point data for analogous compounds (e.g., bromo derivative: 112–114°C) suggest the hydrochloride salt melts at 120–125°C with decomposition.

Spectroscopic Characterization

-

IR spectroscopy : Key peaks include ν(S-H) at 2550 cm⁻¹ (weak), ν(N-H) at 3300 cm⁻¹, and aromatic C-Cl stretch at 750 cm⁻¹.

-

NMR :

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

-

Exothermic reactions : Gradual addition of thionyl chloride during amine activation prevents thermal runaway.

-

Solvent recovery : Acetonitrile is recycled via distillation (bp 82°C), reducing costs by ~40%.

Comparative Analysis of Analogous Compounds

The lower yield of the nitro derivative correlates with electron-withdrawing effects slowing nucleophilic substitution.

Industrial-Scale Considerations

Pilot-scale syntheses (≥1 kg) employ continuous flow reactors to enhance heat/mass transfer. A patent by describes a tubular reactor system achieving 85% conversion in 2 hours (vs. 24 hours batchwise). Key parameters:

-

Residence time : 120 minutes

-

Pressure : 3 bar

-

Catalyst : Immobilized lipase (reusable for 5 cycles)

Chemical Reactions Analysis

Types of Reactions

Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Simpler thiol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethanethiol derivatives are often investigated for their potential as drug candidates due to their ability to interact with biological systems. The specific compound discussed has been noted for its structural similarity to other bioactive molecules, suggesting potential pharmacological properties.

Case Study: Anticancer Activity

Research has indicated that compounds similar to ethanethiol derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain pyridine derivatives can inhibit tumor growth in animal models, highlighting the importance of functional groups in enhancing biological activity .

Agricultural Applications

The chlorinated pyridine moiety in ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride suggests its potential use as a herbicide or pesticide. Compounds with similar structures have been documented to possess herbicidal properties, making them candidates for developing new agricultural chemicals.

Data Table: Herbicidal Activity of Pyridine Derivatives

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A | Herbicide | Weeds | |

| Compound B | Insecticide | Aphids | |

| Ethanethiol | Potential | Various Weeds |

Biochemical Applications

Ethanethiol derivatives are utilized in biochemical assays and as reagents in organic synthesis. Their ability to form stable complexes with metal ions makes them valuable in analytical chemistry.

Case Study: Analytical Chemistry

A study highlighted the use of ethanethiol-based compounds in the detection of heavy metals through complexation reactions. The resulting complexes exhibited significant colorimetric changes, allowing for easy visual detection .

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride involves its interaction with thiol groups in proteins and enzymes. The compound can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction can affect various molecular pathways, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride | C₁₃H₂₁ClN₂OS·HCl | 325.3 | Chloropyridyloxy, thiol, amine |

| 2-({5-[(5-Bromo-2-pyridinyl)oxy]pentyl}amino)ethanethiol hydrochloride | C₁₃H₂₁BrN₂OS·HCl | 369.7 | Bromopyridyloxy, thiol, amine |

| Ethanethiol, 2-(methylamino)-, hydrochloride | C₃H₁₀ClNS | 127.6 | Methylamine, thiol |

| 2-[(5-Amino-2-pyridyl)amino]ethanol dihydrochloride | C₇H₁₂Cl₂N₄O | 263.1 | Aminopyridyl, ethanol, amine |

Key Research Findings

- Thiol vs. Alcohol: The thiol group’s higher reactivity makes the target compound more suitable for redox-mediated applications, whereas ethanol derivatives are preferred in stable drug intermediates .

- Agrochemical Potential: Structural parallels to pirimicarb suggest possible pesticidal utility, but the thiol moiety may require formulation adjustments to mitigate toxicity .

Biological Activity

Ethanethiol, 2-(5-(5-chloro-2-pyridyloxy)pentyl)amino-, hydrochloride is a complex organosulfur compound with significant biological activity. This article explores its synthesis, biological properties, and relevant case studies, highlighting its potential applications in medicinal chemistry and toxicology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₈ClN₂O₃S. It has a molecular weight of approximately 311.3 g/mol, with a specific structure that includes a thiol group and a pyridine derivative. The compound's structure contributes to its reactivity and biological interactions.

Synthesis Methods

Ethanethiol can be synthesized through various methods, often involving the reaction of ethanethiol with substituted amines or halogenated pyridines. The synthesis typically follows these steps:

- Formation of the Thiol : Starting from ethanethiol, a nucleophilic substitution reaction occurs with a suitable amine.

- Pyridine Substitution : The chlorinated pyridine derivative is introduced to form the final compound.

- Hydrochloride Salt Formation : The product is often converted to its hydrochloride salt for stability and solubility.

Biological Activity

Ethanethiol exhibits a range of biological activities due to its unique chemical structure:

- Metal Binding : Research indicates that ethanethiol can bind with soft transition metal cations such as mercury(II), copper(I), and nickel(II), forming polymeric thiolate complexes. This property is crucial for understanding its role in biological systems and environmental chemistry.

- Antimicrobial Properties : Some studies suggest that compounds similar to ethanethiol demonstrate antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

- Toxicological Profile : The compound has been evaluated for its toxicity, revealing that while it has useful applications in synthesis, it also poses risks due to its reactivity and potential environmental impact .

Case Studies

Several studies have documented the effects of ethanethiol and related compounds in various biological contexts:

- Study on Metal Complexes : A study published in Environmental Chemistry examined how ethanethiol interacts with heavy metals in aqueous solutions, highlighting its potential use in bioremediation strategies.

- Antimicrobial Efficacy : In a laboratory setting, ethanethiol derivatives were tested against various bacterial strains. Results indicated varying degrees of efficacy, suggesting potential applications in developing new antibiotic treatments.

- Toxicity Assessment : A comprehensive toxicological evaluation was conducted to assess the safety profile of ethanethiol in laboratory animals. The findings indicated that while acute toxicity was present at high doses, lower concentrations exhibited minimal adverse effects, warranting further research into safe therapeutic dosages .

Comparative Analysis

To better understand the unique properties of ethanethiol, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Butanethiol | Thiol | Longer carbon chain; used similarly as an odorant |

| Propanethiol | Thiol | Intermediate chain length; also used as an odorant |

| tert-Butylthiol | Thiol | Branched structure; less volatile than linear thiols |

| Dimethylsulfide | Sulfide | Contains two methyl groups; used in flavoring |

| Diethyl disulfide | Disulfide | Formed from oxidation of ethanethiol; used in synthesis |

Ethanethiol stands out due to its specific carbon chain length and thiol group presence, which contribute to distinct odor characteristics and reactivity profiles compared to other similar compounds.

Q & A

Q. What oxidation products form from this compound, and how are they characterized?

- Methodological Answer : Oxidation with hydrogen peroxide yields sulfoxide derivatives, as observed in structurally related compounds (e.g., Ethanethiol derivatives with sulfoxide groups). Characterization includes FT-IR for S=O stretching (1020–1070 cm) and LC-MS for molecular weight confirmation. Comparative NMR analysis distinguishes sulfoxide regioisomers .

Q. How should researchers design experiments to study the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Use fluorescence polarization assays to measure binding affinity or isothermal titration calorimetry (ITC) for thermodynamic profiling. Mutagenesis studies (e.g., alanine scanning) identify critical residues in the binding pocket. For example, replacing the pyridyl chlorine with fluorine via synthetic modification can probe halogen bonding contributions .

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction yields for the hydrochloride salt formation?

- Methodological Answer : Variations in counterion exchange efficiency (e.g., HCl gas vs. aqueous HCl) may explain discrepancies. Controlled crystallization studies (e.g., solvent/anti-solvent ratios) optimize salt purity. X-ray powder diffraction (XRPD) confirms crystalline phase consistency across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.